![molecular formula C8H16O2S2 B12828728 3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid CAS No. 823235-27-4](/img/structure/B12828728.png)
3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(Propylthio)ethyl)thio)propanoic acid is an organic compound characterized by the presence of sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Propylthio)ethyl)thio)propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 2-(propylthio)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-((2-(Propylthio)ethyl)thio)propanoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-(Propylthio)ethyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((2-(Propylthio)ethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-((2-(Propylthio)ethyl)thio)propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfur atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include redox reactions and covalent modifications of target molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid
- Ethyl 2-(ethoxycarbonothioyl)thio)propanoate
- 2-(Butylthiocarbonothioylthio)propanoic acid
Uniqueness
3-((2-(Propylthio)ethyl)thio)propanoic acid is unique due to its specific arrangement of sulfur atoms and the propylthioethyl group. This structural feature imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
823235-27-4 |
|---|---|
Molekularformel |
C8H16O2S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
3-(2-propylsulfanylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H16O2S2/c1-2-4-11-6-7-12-5-3-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI-Schlüssel |
ISGGQDUQNNOMLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCCSCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


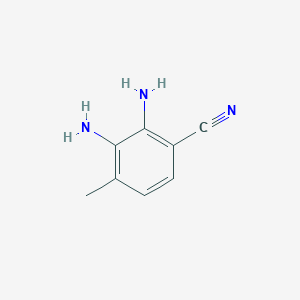
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)

![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

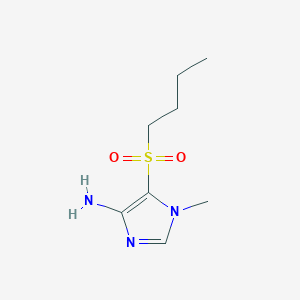
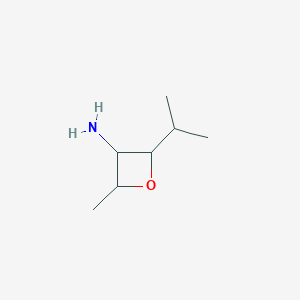
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

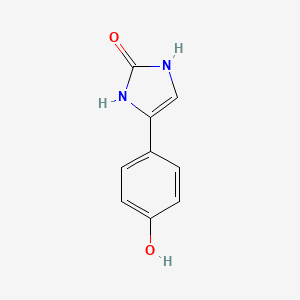
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
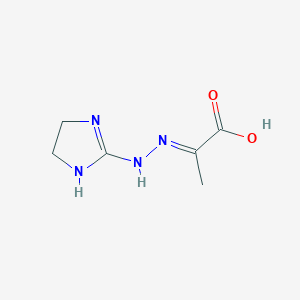
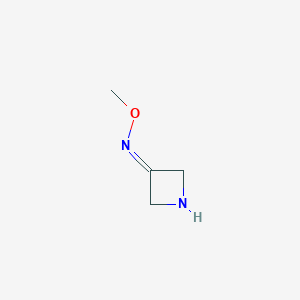
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
